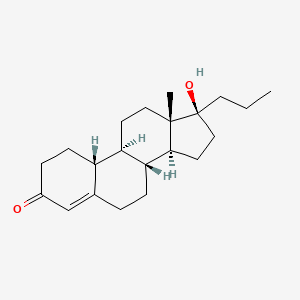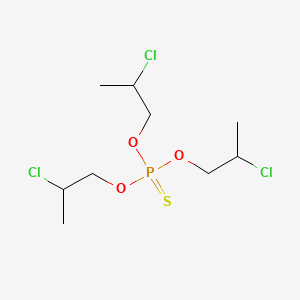
Tris(2-chloropropyl) thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-chloropropyl) thiophosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, particularly polyurethane foams. The compound has the chemical formula C9H18Cl3O4P and a molecular weight of 327.56 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2-chloropropyl) thiophosphate is typically synthesized by reacting propylene oxide with phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Dehydration of Epoxypropane: Epoxypropane is dehydrated using a dehydrating agent or by passing it through a dehydration tower until the water content is less than 100 ppm.
Reaction with Phosphoryl Chloride: The dehydrated epoxypropane is then reacted with phosphoryl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-chloropropyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphate compounds .
Wissenschaftliche Forschungsanwendungen
Tris(2-chloropropyl) thiophosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tris(2-chloropropyl) thiophosphate involves the hydrolysis of its phosphoester bonds. This process leads to the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. The compound’s flame-retardant properties are attributed to its ability to release phosphorus-containing radicals that inhibit the combustion process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethyl) phosphate: Another chlorinated organophosphate flame retardant with similar applications.
Tris(1-chloro-2-propyl) phosphate: A related compound with slightly different chemical properties and applications.
Uniqueness
Tris(2-chloropropyl) thiophosphate is unique due to its specific chemical structure, which provides distinct flame-retardant properties. Its ability to form multiple isomers also contributes to its versatility in various applications .
Eigenschaften
CAS-Nummer |
33712-72-0 |
|---|---|
Molekularformel |
C9H18Cl3O3PS |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
tris(2-chloropropoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18Cl3O3PS/c1-7(10)4-13-16(17,14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
WWKDGLRDWDSGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COP(=S)(OCC(C)Cl)OCC(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


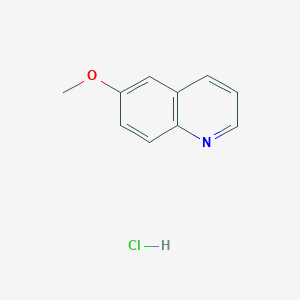
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
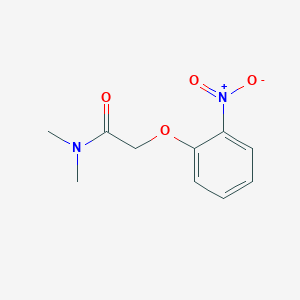
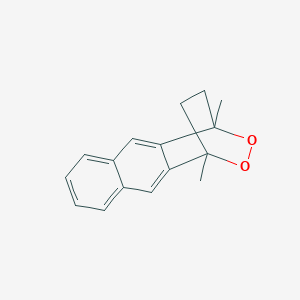
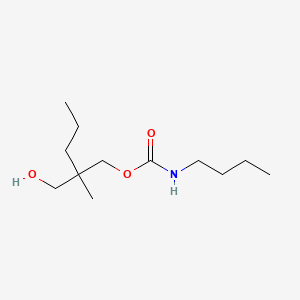
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
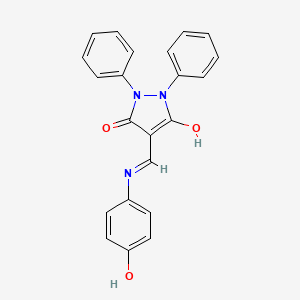
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
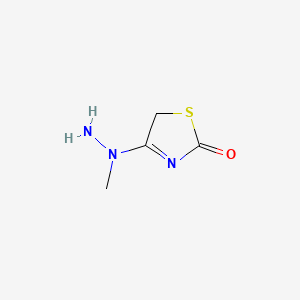
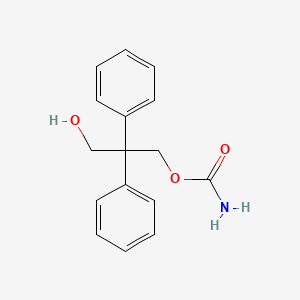
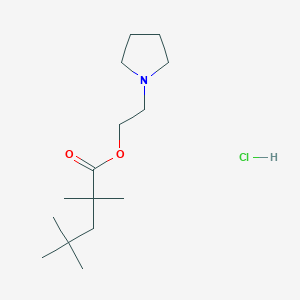

![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
